3-Pentanol
Overview
Description
3-Pentanol, also known as pentan-3-ol, is a secondary alcohol with the molecular formula C5H12O. It is one of the eight isomers of amyl alcohol and is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain. This compound is a colorless liquid with a mild odor and is soluble in water, ethanol, and diethyl ether .
Mechanism of Action
Target of Action
3-Pentanol, also known as Diethyl carbinol , is an organic compound that is primarily involved in the defense mechanisms of plants . It is a component of emitted insect sex pheromones and is produced by plant-associated bacteria, including mainly Bacillus spp. and Pseudomonas spp .
Mode of Action
The mode of action of this compound is primarily through the induction of defense signaling pathways in plants . It primes the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways . The compound triggers the expression of oxylipin pathway genes .
Biochemical Pathways
This compound affects the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways in plants . Exposure to this compound upregulates the expression of marker genes PDF1.2 and PR1, indicating that this compound primes these defense signaling pathways . The application of this compound or 2-butanone triggers the expression of oxylipin pathway genes .
Pharmacokinetics
It is known that the compound is volatile , which suggests that it can readily evaporate and disperse in the environment. This property may influence its bioavailability and distribution in the environment.
Result of Action
The result of this compound’s action is the priming of plant defense mechanisms against microbial pathogens and insect pests . By triggering the SA and JA defense signaling pathways, this compound helps to enhance the plant’s innate resistance to a variety of threats .
Action Environment
The action of this compound can be influenced by environmental factors. As a volatile compound, this compound can readily evaporate and disperse in the environment . This means that its action, efficacy, and stability can be affected by factors such as temperature, humidity, and wind conditions. It is recommended to use local and general ventilation and to take precautionary measures against static discharge .
Biochemical Analysis
Biochemical Properties
3-Pentanol interacts with various biomolecules in biochemical reactions. It is an active organic compound produced by plants and is a component of emitted insect sex pheromones . In plants, it has been shown to elicit plant immunity against microbial pathogens .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to trigger plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato, via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the kinetics and combustion mechanisms of 1-pentanol, 2-pentanol, and this compound triggered by hydroxyl radicals were explored .
Metabolic Pathways
This compound is involved in the branched-chain amino acid pathways. These pathways are extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentanol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of ethylmagnesium bromide with propionaldehyde, followed by hydrolysis
Reduction of Ketones: 3-Pentanone can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the hydration of pentene in the presence of an acid catalyst. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 3-Pentanol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound forms 3-pentanone.
Reduction: Although less common, this compound can be reduced to pentane under specific conditions.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC (Pyridinium chlorochromate)
Reduction: NaBH4, LiAlH4
Substitution: HX (e.g., HCl, HBr)
Major Products Formed:
Oxidation: 3-Pentanone
Reduction: Pentane
Substitution: 3-Pentyl halides
Scientific Research Applications
3-Pentanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Pentanol can be compared with other similar compounds such as:
2-Pentanol: Another isomer of pentanol with the hydroxyl group on the second carbon. It has different physical properties and reactivity.
1-Pentanol: A primary alcohol with the hydroxyl group on the first carbon. It has a higher boiling point and different solubility characteristics.
3-Methyl-2-butanol: A branched isomer with similar solvent properties but different reactivity due to its structure
Uniqueness of this compound: this compound’s position of the hydroxyl group on the third carbon gives it unique reactivity and physical properties compared to its isomers. Its role as a pheromone and its applications in various industries highlight its versatility .
Properties
IUPAC Name |
pentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXEPGDORPWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 3-PENTANOL | |
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DSSTOX Substance ID |
DTXSID8060400 | |
Record name | 3-Pentanol | |
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Molecular Weight |
88.15 g/mol | |
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Physical Description |
Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 3-Pentanol | |
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Record name | 3-PENTANOL | |
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Boiling Point |
116 °C | |
Record name | 3-PENTANOL | |
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Flash Point |
30 °C c.c. | |
Record name | 3-PENTANOL | |
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Solubility |
Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |
Record name | 3-PENTANOL | |
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Density |
Relative density (water = 1): 0.8 | |
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Vapor Density |
Relative vapor density (air = 1): 3 | |
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Vapor Pressure |
8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |
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CAS No. |
584-02-1 | |
Record name | 3-Pentanol | |
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Record name | Pentan-3-ol | |
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Record name | 3-PENTANOL | |
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Melting Point |
-8 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Pentanol?
A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques have been employed to study this compound. These include:
- Infrared (IR) spectroscopy: Used to study hydrogen bonding and self-association behavior in various solvents. [, , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of this compound, especially in the context of hydrogen bonding. [, , , ]
- Dielectric Relaxation Spectroscopy (DRS): Used to study the disruption of self-molecular association of this compound in binary mixtures. []
Q3: How does this compound react with Chlorine atoms and hydroxyl radicals in the atmosphere?
A3: this compound is primarily oxidized by Cl atoms and OH radicals in the atmosphere. The dominant pathway (58 ± 3% for OH, 26 ± 2% for Cl) involves attack at the 3-position, forming an α-hydroxyalkyl radical. This radical reacts with oxygen to yield 3-pentanone. []
Q4: Can this compound be used as a starting material for the synthesis of 3-pentanone?
A4: Yes, 3-pentanone can be synthesized from 2-pentene through a multi-step process. This involves the conversion of 2-pentene to amyl acetate, followed by reactions to obtain this compound, which is then dehydrogenated to yield high-purity 3-pentanone. [, , ]
Q5: What are the major products of this compound oxidation initiated by Cl atoms and OH radicals?
A5: The major products of Cl atom initiated oxidation, both in the presence and absence of NOx, include 3-pentanone, propionaldehyde, acetaldehyde, and formaldehyde. For OH radical initiated oxidation in the presence of NOx, the primary products are 3-pentanone, propionaldehyde, and acetaldehyde. []
Q6: Does the concentration of oxygen impact the product yields in this compound oxidation?
A6: Research indicates that the product yields from both Cl and OH radical initiated oxidation of this compound are independent of oxygen concentration across a partial pressure range of 10-700 Torr. []
Q7: Can this compound induce plant resistance to pathogens?
A7: Yes, research suggests that exposure of Arabidopsis seedlings to gaseous this compound can induce systemic resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000. This resistance is mediated through the salicylic acid and jasmonic acid-dependent signaling pathways. []
Q8: How does the structure of this compound influence its interaction with alkylbenzoates?
A8: Dielectric relaxation spectroscopy studies show that the position of the hydroxyl group in this compound influences its interaction with alkylbenzoates. This is evident in the non-linear behavior of dielectric parameters, suggesting hetero-association of the molecules. []
Q9: Has this compound been investigated for use in metal complex synthesis?
A9: Yes, this compound and its derivatives have been utilized in the synthesis of metal complexes. For example, it's a key component in synthesizing dinuclear copper(II) complexes with tetraimidazole ligands and tetranuclear and binuclear manganese(III) complexes. [, , ]
Q10: How does this compound behave as a solvent in binary mixtures?
A10: Studies investigating the physicochemical properties of this compound in binary mixtures with toluene and various isomers of pentanol have revealed:
- Viscosity: this compound exhibits non-ideal behavior, with viscosity increasing at an increasing rate with higher concentrations of this compound in toluene. []
- Thermodynamics of Viscous Flow: Excess viscosities and excess free energies of activation for viscous flow follow the order: this compound + toluene > 2-pentanol + toluene > 1-pentanol + toluene. []
Q11: Does the structure of this compound affect its interaction with resorcin[4]arene capsules?
A11: Diffusion NMR studies show that the structure of this compound influences its interaction with resorcin[4]arene hexameric capsules. While some alcohols act as guests and are encapsulated, this compound becomes part of the hexameric structure, enabling magnetization exchange with bulk alcohol molecules. [, ]
Q12: Have there been any computational studies on the autoignition of this compound?
A12: Yes, theoretical studies have investigated the H-abstraction reactions from this compound by H, CH3, HO2, and OH radicals. High-level calculations were used to determine rate constants, which were then incorporated into kinetic models to predict ignition delay times. These models have been validated against experimental data from shock tube experiments. []
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